2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine, also known as 2-(3-{3-[(Methylsulfanyl)methyl]phenyl}phenyl)ethan-1-amine, is a complex organic compound characterized by its unique molecular structure. Its molecular formula is and it features a methylsulfanyl group attached to a phenyl ring, which contributes to its distinctive chemical properties. The compound is primarily studied for its potential applications in medicinal chemistry and organic synthesis.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The specific conditions of these reactions, such as temperature and solvent choice, can significantly impact the yield and purity of the final products .
The synthesis of 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine typically involves multiple steps:
2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine has several notable applications:
The interaction studies involving 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine focus on its binding affinity to various biological targets. The amine group allows for hydrogen bonding, while the methylsulfanyl group can participate in hydrophobic interactions. These studies are critical for elucidating the compound's mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-{3-(Methylsulfanyl)phenyl}ethan-1-amine hydrochloride | Contains a hydrochloride salt form | Enhanced solubility in aqueous solutions |
| 1-(3-Methanesulfonylphenyl)ethan-1-amine | Features a methanesulfonyl group | Different reactivity due to sulfonyl vs. sulfanyl |
| 2-(3-Methylthio)phenyl)ethan-1-amine | Contains a methylthio group | Variations in biological activity due to sulfur substitution |
The uniqueness of 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to these similar compounds. This structural configuration makes it particularly valuable for research and development across various scientific fields .
The synthesis of 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine represents a complex undertaking requiring carefully orchestrated multi-step organic synthesis pathways [1]. The compound's structural complexity, featuring both a biphenyl system and a methylsulfanyl substituent alongside the ethanamine chain, necessitates strategic synthetic planning to achieve optimal yields and purity [3].
Contemporary synthetic approaches to this target molecule typically involve three to five discrete synthetic steps, beginning with appropriately substituted aromatic precursors [1] [4]. The most effective synthetic strategies employ a convergent approach where the biphenyl core is assembled through cross-coupling methodologies, followed by introduction of the methylsulfanyl group and subsequent formation of the ethanamine side chain [5] [6].
The synthesis pathway typically commences with the preparation of 2-bromonitrobenzene or related halogenated aromatic compounds as key starting materials [7] [8]. The first critical intermediate involves the formation of a substituted biphenyl system through palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction [5] [9]. This intermediate biphenyl compound serves as the foundation for subsequent transformations.
The second major intermediate involves the introduction of the methylsulfanyl group through nucleophilic aromatic substitution or copper-catalyzed thioetherification reactions [10] [11]. This step requires careful control of reaction conditions to achieve regioselective substitution at the desired position [12] [13]. The methylsulfanyl group can be introduced via reaction with sodium methyl mercaptide under copper catalysis, typically achieving yields of 70-85% when optimized conditions are employed [10].
The third key intermediate involves the conversion of an appropriately positioned nitrile or carboxylic acid derivative to the corresponding ethanamine chain [14] [15]. This transformation most commonly employs reduction methodologies, with lithium aluminum hydride being the reagent of choice for nitrile reduction to primary amines [16] [17]. The reduction proceeds through a two-step mechanism involving initial hydride addition followed by protonation to yield the desired primary amine functionality [18].
Alternative synthetic sequences may involve the introduction of the ethanamine chain through Friedel-Crafts acylation followed by Wolff-Kishner reduction or catalytic hydrogenation [12] [19]. These pathways require careful optimization of reaction conditions to prevent over-reduction or unwanted side reactions [20] [21].
The successful synthesis of 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine depends critically on the selection and optimization of appropriate reagent systems [14]. The most important reducing agents for this synthesis include lithium aluminum hydride for nitrile reduction, borane complexes for selective reductions, and various catalytic hydrogenation systems [15] [17].
Table 1: Critical Reagent Systems for Methylsulfanyl Phenylethylamine Synthesis
| Reagent Type | Function | Temperature Range (°C) | Yield Range (%) |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Nitrile to Primary Amine Reduction | 0 to 35 | 85-95 |
| Borane-Tetrahydrofuran (BH3-THF) | Nitrile to Primary Amine Reduction | Below 35 | 70-85 |
| Borane-Dimethylsulfide (BH3-SMe2) | Nitrile to Primary Amine Reduction | 25 to 65 | 75-90 |
| Hydrogen Peroxide (H2O2) | Oxidation of Methylsulfanyl Groups | 25 to 100 | 90-98 |
| Sodium Borohydride (NaBH4) | Selective Carbonyl Reduction | 0 to 25 | 60-80 |
| Diisobutylaluminum Hydride (DIBAL-H) | Nitrile to Aldehyde Reduction | -78 to 0 | 80-95 |
| Raney Nickel + H2 | Catalytic Hydrogenation | 50 to 150 | 85-95 |
| Palladium Catalyst + H2 | Aromatic Hydrogenation | 25 to 200 | 70-90 |
Lithium aluminum hydride represents the most versatile and effective reducing agent for the conversion of nitrile intermediates to the corresponding primary amines [16] [21]. This reagent operates through a mechanism involving two sequential hydride additions to the nitrile carbon, followed by aqueous workup to yield the primary amine [18]. Optimal conditions typically involve anhydrous tetrahydrofuran as solvent at temperatures between 0 and 35°C [21].
Catalytic systems play equally important roles in the synthetic pathway, particularly for the formation of the biphenyl core structure [5] [6]. Palladium-based catalysts, including tetrakis(triphenylphosphine)palladium(0) and palladium acetate with phosphine ligands, enable efficient cross-coupling reactions under mild conditions [9]. These catalysts facilitate the Suzuki-Miyaura coupling between aryl halides and boronic acids with yields typically ranging from 85-95% [5].
Table 2: Palladium and Transition Metal Catalysts for Biphenyl Formation
| Catalyst System | Reaction Type | Base Required | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | Suzuki-Miyaura Coupling | K3PO4, Na2CO3 | 80-110 | 85-95 |
| Pd(OAc)2 + PPh3 | Buchwald-Hartwig Amination | Cs2CO3, K2CO3 | 100-140 | 75-90 |
| PdCl2(dppf) | Cross-Coupling | K2CO3, Et3N | 80-120 | 80-92 |
| Ni(PPh3)2Cl2 | Nickel-Catalyzed Coupling | K2CO3 | 60-100 | 70-85 |
| CuI + Ligand | Ullmann-Type Coupling | K2CO3, Cs2CO3 | 110-160 | 65-80 |
| Pd2(dba)3 + P(t-Bu)3 | Amination Coupling | NaOt-Bu, K2CO3 | 80-110 | 85-92 |
Copper-based catalytic systems are essential for the introduction of the methylsulfanyl group through nucleophilic substitution reactions [10] [22]. Copper iodide in combination with appropriate ligands facilitates the formation of carbon-sulfur bonds under relatively mild conditions [12]. These systems typically operate at temperatures between 110-160°C and achieve yields of 65-80% depending on the specific substrate and reaction conditions [10].
Solvent selection represents a critical parameter in optimizing the synthesis of 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine [20] [23]. The choice of solvent significantly influences reaction rates, selectivity, and overall yield across all synthetic steps [24]. Modern solvent selection strategies emphasize both synthetic efficiency and environmental considerations, leading to increased adoption of green chemistry principles [23].
Tetrahydrofuran and its derivatives emerge as particularly effective solvents for multiple steps in the synthetic sequence [20] [21]. Tetrahydrofuran provides excellent solvation for organometallic reagents while maintaining chemical inertness under most reaction conditions [15]. The solvent's moderate boiling point (66°C) facilitates easy removal and recycling, contributing to process sustainability [23].
2-Methyltetrahydrofuran represents an environmentally superior alternative to conventional tetrahydrofuran, offering comparable reactivity with improved sustainability profiles [20] [23]. This bio-derived solvent demonstrates superior performance in palladium-catalyzed cross-coupling reactions, achieving yields of 88-95% compared to 85-92% with conventional tetrahydrofuran [20].
Table 3: Solvent Selection and Temperature-Dependent Yield Optimization
| Solvent | Polarity Index | Boiling Point (°C) | Yield with Pd Catalysts (%) | Green Chemistry Score (1-10) |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 4.0 | 66 | 85-92 | 6 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 4.2 | 80 | 88-95 | 8 |
| Toluene | 2.4 | 111 | 80-90 | 7 |
| Dimethylformamide (DMF) | 6.4 | 153 | 75-85 | 4 |
| Ethanol | 5.2 | 78 | 70-80 | 9 |
| Dichloromethane (DCM) | 3.1 | 40 | 65-75 | 3 |
| Acetonitrile | 5.8 | 82 | 70-82 | 5 |
| Dioxane | 4.8 | 101 | 78-88 | 6 |
Temperature optimization requires careful consideration of competing reaction pathways and thermal stability of intermediates [25] [26]. For lithium aluminum hydride reductions, optimal temperatures typically range from 0 to 35°C to prevent unwanted side reactions while maintaining reasonable reaction rates [21]. Lower temperatures (-78°C to 0°C) may be employed when using diisobutylaluminum hydride for selective reductions to aldehyde intermediates [17] [18].
Palladium-catalyzed cross-coupling reactions demonstrate optimal performance at temperatures between 80-110°C [5] [9]. Higher temperatures (100-140°C) may be required for more challenging substrates or when employing less reactive coupling partners . Temperature control becomes particularly critical during scale-up operations where heat transfer limitations can lead to hot spots and reduced selectivity [28] [26].
The relationship between temperature and reaction yield follows complex patterns that depend on the specific transformation and catalyst system employed [24]. For most palladium-catalyzed reactions, yields increase with temperature up to an optimal point, beyond which decomposition pathways become dominant [6] [9]. This optimization typically requires systematic screening across temperature ranges of 20-30°C to identify optimal conditions [28].
The transition from laboratory-scale synthesis to industrial production of 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine presents numerous technical and economic challenges [29] [30]. These challenges encompass heat and mass transfer limitations, catalyst deactivation issues, mixing efficiency problems, and regulatory compliance requirements [31] [30].
Heat transfer efficiency represents one of the most significant obstacles in scaling up organic synthesis processes [32] [26]. Laboratory-scale reactions benefit from rapid heat transfer due to favorable surface area to volume ratios, enabling precise temperature control [25]. Industrial-scale reactors suffer from reduced heat transfer efficiency, potentially leading to temperature gradients and reduced reaction selectivity [26]. Advanced heat exchanger designs and process analytical technology become essential for maintaining optimal reaction conditions at scale [28] [29].
Mass transfer limitations become particularly pronounced in heterogeneous catalytic processes and multiphase reactions [31] [32]. The Suzuki-Miyaura coupling reactions employed in biphenyl formation involve solid palladium catalysts that require efficient mixing to ensure adequate contact between reactants and catalyst surfaces [5] [9]. Industrial-scale mixing systems must provide sufficient agitation without causing catalyst degradation or mechanical attrition [30].
Table 4: Scalability Challenges in Industrial Production
| Challenge Category | Lab Scale Impact | Industrial Scale Challenge | Mitigation Strategy | Cost Impact (% Increase) |
|---|---|---|---|---|
| Heat Transfer Efficiency | Minimal | Significant | Advanced Heat Exchangers | 15-25 |
| Mass Transfer Limitations | Low | High | Enhanced Agitation Systems | 10-20 |
| Catalyst Deactivation | Moderate | Critical | Catalyst Regeneration Protocols | 20-35 |
| Mixing Uniformity | Low | Major | Multi-Point Addition Systems | 12-18 |
| Temperature Control | Easy Control | Complex | Process Analytical Technology | 8-15 |
| Pressure Management | Simple | Demanding | Automated Control Systems | 10-22 |
| Reagent Feeding Rate | Precise | Variable | Continuous Feed Monitoring | 5-12 |
| Product Isolation | Efficient | Complex | Improved Separation Techniques | 18-30 |
Catalyst deactivation emerges as a critical concern during extended industrial production campaigns [20] [30]. Palladium catalysts used in cross-coupling reactions can suffer from poisoning by sulfur-containing compounds, metal leaching, and thermal degradation [6] [9]. The presence of the methylsulfanyl group in the target molecule exacerbates these concerns, requiring careful catalyst selection and potentially catalyst regeneration protocols [33] [22].
Regulatory compliance adds additional complexity to industrial-scale production [29] [30]. Good Manufacturing Practice requirements mandate extensive documentation, quality control testing, and validation of manufacturing processes [30]. The multi-step synthetic pathway requires validation of each individual step and demonstration of process consistency across multiple batches [29].
Economic considerations significantly influence industrial production strategies [28] [24]. The high cost of palladium catalysts necessitates efficient recovery and recycling systems to maintain economic viability [6] [9]. Solvent recovery and recycling become increasingly important at industrial scale, both for economic and environmental reasons [23]. The implementation of continuous manufacturing processes can improve economic efficiency but requires substantial capital investment and process development [20] [32].
Raw material sourcing and supply chain management present additional challenges for industrial production [31] [30]. The specialized nature of some reagents, particularly organometallic compounds and phosphine ligands, can lead to supply constraints and price volatility [9]. Establishing reliable supplier relationships and maintaining appropriate inventory levels becomes crucial for sustained production [30].
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine (molecular formula C₁₅H₁₇NS, molecular weight 243.36 g/mol) exhibits characteristic signals that provide comprehensive structural information [1] [2] [3]. The aromatic region displays complex multiplet patterns between 6.5-8.0 ppm, corresponding to eight aromatic protons from the biphenyl system [4] [5]. These signals show intricate coupling patterns due to the meta-substitution pattern and the presence of the methylsulfanyl substituent, which creates magnetic non-equivalence among the aromatic protons [6].
The methylsulfanyl group manifests as a distinctive singlet at 2.4-2.7 ppm, integrating for three protons [3]. This chemical shift range is characteristic of aromatic methyl groups attached through sulfur, with the electron-withdrawing nature of the aromatic system causing a downfield shift compared to simple alkyl sulfides [7] [8]. The ethylamine side chain produces two characteristic triplet signals: the α-methylene protons adjacent to the nitrogen appear at 2.8-3.2 ppm due to deshielding by the electronegative nitrogen atom, while the β-methylene protons in the benzylic position resonate at 2.7-3.0 ppm [2] [3].
Primary amine protons typically appear as a broad signal between 0.5-4.0 ppm, with the exact chemical shift dependent on concentration, hydrogen bonding, and solvent effects [2]. These protons are readily identified through deuterium oxide exchange experiments, where the nitrogen-hydrogen protons exchange with deuterons, causing the signal to disappear [2].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [9]. Aromatic carbons appear in the characteristic region between 125-150 ppm, with approximately ten signals expected for the substituted biphenyl system [10] [9]. The aromatic quaternary carbons, particularly those involved in inter-ring connections and substitution sites, typically resonate between 130-145 ppm [9].
The carbon atom directly bonded to sulfur shows a distinctive downfield shift to approximately 135-140 ppm due to the electronegativity of sulfur and its influence on the local electronic environment [11]. The methylsulfanyl carbon appears in the aliphatic region at 15-20 ppm, consistent with methyl groups attached to sulfur [9]. The ethylamine carbons are well-resolved: the α-carbon (directly bonded to nitrogen) appears at 37-45 ppm due to deshielding by nitrogen, while the β-carbon in the benzylic position resonates at 32-38 ppm [2] [9].
Infrared spectroscopy provides crucial functional group identification and structural confirmation [4]. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations appearing as two distinct bands at 3300-3500 cm⁻¹, corresponding to symmetric and antisymmetric stretching modes [1]. These bands are typically of medium to strong intensity and serve as definitive identification of the primary amine group.
Aromatic carbon-hydrogen stretching appears as a weak absorption at approximately 3030 cm⁻¹, characteristic of aromatic compounds [4]. Aliphatic carbon-hydrogen stretching vibrations from the methylsulfanyl and ethyl groups manifest in the 2850-2950 cm⁻¹ region with medium intensity [4]. The aromatic carbon-carbon stretching vibrations appear as multiple strong bands in the 1450-1600 cm⁻¹ region, reflecting the complex vibrational modes of the substituted biphenyl system [4].
The carbon-sulfur bond produces a characteristic absorption in the 600-700 cm⁻¹ region [12]. The nitrogen-hydrogen bending vibration of the primary amine appears at 1600-1650 cm⁻¹ as a medium intensity band [1]. Aromatic carbon-hydrogen out-of-plane bending vibrations occur in the 690-900 cm⁻¹ region, with the exact frequencies being diagnostic of the substitution pattern on the aromatic rings [4].
Mass spectrometric analysis reveals characteristic fragmentation patterns that support structural elucidation [12] [13]. The molecular ion peak appears at m/z 243, though it typically shows low to medium relative intensity due to the propensity of the molecule to undergo fragmentation [12]. Common fragmentation pathways include loss of the amine group (m/z 227), loss of the complete ethylamine side chain (m/z 199), and loss of the methylsulfanyl group (m/z 228) [12].
The biphenyl fragment at m/z 154 typically appears as a high-intensity peak due to the stability of the aromatic system [12]. The base peak varies depending on ionization conditions but often corresponds to the most stable cationic fragment formed through rearrangement processes [13]. Electron ionization mass spectrometry shows that the fragmentation pathway depends significantly on the degree of aromatic substitution and the presence of the electron-donating amine group [12].
Single crystal X-ray diffraction analysis of 2-{3-[2-(Methylsulfanyl)phenyl]phenyl}ethan-1-amine typically reveals crystallization in monoclinic or triclinic crystal systems, common for aromatic organic compounds with moderate molecular complexity [14] [15]. The space group is frequently P21/c or P-1, representing centrosymmetric arrangements that optimize molecular packing efficiency [15].
Unit cell dimensions typically fall within the ranges: a = 8-15 Å, b = 7-12 Å, c = 12-20 Å, with the extended c-dimension reflecting the elongated nature of the biphenyl system [15] [16]. For monoclinic systems, α and γ angles remain at 90°, while the β angle varies between 90-120° depending on molecular orientation and packing requirements [16]. The unit cell volume typically ranges from 800-2000 ų, accommodating 2-4 molecules per unit cell (Z = 2-4) [15].
Precise bond length measurements reveal important structural features [14] [11]. Aromatic carbon-carbon bond lengths fall within the expected range of 1.38-1.42 Å, confirming delocalized π-electron systems [14]. The carbon-sulfur bond length measures approximately 1.76-1.80 Å, consistent with single bond character, while the sulfur-carbon bond to the methyl group extends to 1.80-1.84 Å, reflecting the tetrahedral geometry around sulfur [11] [17].
The carbon-nitrogen bond length in the ethylamine chain measures 1.46-1.48 Å, typical for aliphatic amines [14]. Carbon-carbon bonds in the ethyl chain show standard single bond distances of 1.52-1.54 Å [14]. The biphenyl dihedral angle, defined by the angle between the planes of the two phenyl rings, typically ranges from 20-45°, indicating significant conformational flexibility influenced by crystal packing forces [18].
Crystal packing analysis reveals significant intermolecular interactions that stabilize the crystal structure [19] [17]. Primary amine groups participate in hydrogen bonding with nitrogen-nitrogen distances typically measuring 2.9-3.2 Å [19]. Aromatic π-π stacking interactions occur between parallel aromatic rings with interplanar distances of 3.3-3.8 Å, contributing to crystal stability [11] [17].
Sulfur-aromatic interactions, as documented in crystallographic databases, show sulfur atoms positioned at optimal distances and angles relative to aromatic rings, with interaction energies ranging from -0.4 to -3.7 kcal/mol [11] [17]. These weak interactions, combined with nitrogen-hydrogen to π interactions, create a complex network of intermolecular forces that determine the overall crystal architecture [19].
Computational modeling employs various levels of density functional theory to explore the conformational landscape and electronic properties [20] [21] [22]. Standard calculations utilize B3LYP/6-31G(d) for initial geometry optimizations, providing a reliable balance between computational cost and accuracy [20]. Higher-level calculations with B3LYP/6-311+G(d,p) offer improved accuracy for single-point energy calculations and property predictions [21].
Dispersion-corrected functionals such as M06-2X/6-31G(d) and ωB97X-D/6-31+G(d,p) prove particularly important for accurate description of π-π interactions and weak intermolecular forces [23] [22]. These methods correctly account for London dispersion forces that significantly influence conformational preferences in aromatic systems [24].
Systematic conformational analysis reveals multiple stable conformers with distinct energy relationships [22]. The extended conformer (E), with the ethylamine chain oriented away from the aromatic system, represents the global minimum with relative energy of 0.0 kcal/mol [22]. This conformation minimizes steric hindrance while maintaining optimal molecular geometry.
Folded conformers show the amine group oriented toward the aromatic system, stabilized by nitrogen-hydrogen to π interactions [1] [22]. The primary folded conformer (F1) lies 1.2-2.5 kcal/mol above the extended form, with population distributions of 25-35% at room temperature [22]. Secondary folded conformers (F2) appear at 2.8-4.1 kcal/mol higher energy, stabilized by weaker carbon-hydrogen to π interactions.
Twisted conformers, where the biphenyl system adopts non-planar geometries, appear at higher energies (3.5-6.5 kcal/mol) but contribute to conformational entropy [25] [22]. The relative populations follow Boltzmann distributions: extended (45-60%), folded F1 (25-35%), folded F2 (8-15%), with minor contributions from higher-energy conformers [22].
Quantum mechanical calculations provide detailed electronic structure information [26] [21]. The highest occupied molecular orbital energy ranges from -5.8 to -6.2 eV, indicating moderate nucleophilic character primarily localized on the amine nitrogen and aromatic π-system [21]. The lowest unoccupied molecular orbital appears at -0.5 to -1.2 eV, with the HOMO-LUMO gap of 4.6-5.7 eV suggesting good chemical stability [21].
Molecular dipole moments calculated at 1.8-2.5 Debye reflect the polar nature of the molecule, primarily due to the amine functionality [21]. Polarizability values of 28-35 ų indicate moderate molecular flexibility and responsiveness to external electric fields [21]. Chemical hardness values of 2.3-2.8 eV suggest moderate resistance to electronic deformation, while electrophilicity indices of 1.2-1.8 eV indicate balanced reactivity patterns [21].
Computational vibrational analysis provides theoretical predictions for infrared and Raman spectroscopy [26] [23]. Density functional theory calculations accurately reproduce experimental frequencies for most vibrational modes, with scaling factors applied to correct for anharmonicity effects [26]. Nitrogen-hydrogen stretching frequencies calculated at the ωB97X-D/6-31+G(d,p) level show excellent agreement with experimental observations [23].